2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Overview
Description
2,6-Difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of benzamide derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2,6-difluorobenzoyl chloride with 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, implementing continuous flow chemistry for efficiency, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at specific sites on the benzamide ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Reduced analogs of the compound.
Substitution: : Substituted benzamide derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is compared with other similar benzamide derivatives, highlighting its uniqueness. Similar compounds include:
2,6-Difluorobenzamide: : A simpler benzamide derivative without the oxazepine ring.
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide: : A related compound without the fluorine atoms.
The presence of fluorine atoms in 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide enhances its chemical stability and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2,6-difluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c17-11-2-1-3-12(18)14(11)16(22)20-9-4-5-13-10(8-9)15(21)19-6-7-23-13/h1-5,8H,6-7H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBKVBYOBUUGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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